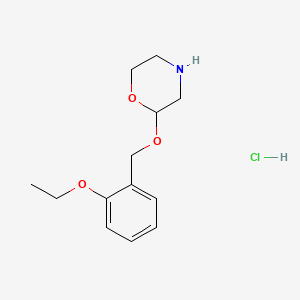

2-(2-Ethoxybenzyloxy)morpholine hydrochloride

Description

2-(2-Ethoxybenzyloxy)morpholine hydrochloride, also known as viloxazine hydrochloride, is a psychotropic compound with the IUPAC name 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride . Its molecular formula is C₁₃H₁₉NO₃·HCl, and it has a molecular weight of 273.76 g/mol . Viloxazine hydrochloride is clinically used as an antidepressant, functioning as a selective norepinephrine reuptake inhibitor (NRI) . It is characterized by a morpholine ring substituted with a 2-ethoxyphenoxymethyl group, contributing to its unique pharmacokinetic and pharmacodynamic properties .

Properties

CAS No. |

89220-82-6 |

|---|---|

Molecular Formula |

C13H20ClNO3 |

Molecular Weight |

273.75 g/mol |

IUPAC Name |

2-[(2-ethoxyphenyl)methoxy]morpholine;hydrochloride |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-15-12-6-4-3-5-11(12)10-17-13-9-14-7-8-16-13;/h3-6,13-14H,2,7-10H2,1H3;1H |

InChI Key |

IEQYTBTWRUZIOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1COC2CNCCO2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxybenzyloxy)morpholine hydrochloride typically involves the reaction of 2-ethoxyphenol with epichlorohydrin to form 1,2-epoxy-3-(2-ethoxyphenoxy)propane. This intermediate is then reacted with 2-aminoethyl hydrogen sulfate in the presence of sodium hydroxide, ethanol, and water at 60°C for 18 hours . The resulting product is purified and converted to its hydrochloride salt form by adding hydrochloric acid and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxybenzyloxy)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Ethoxybenzyloxy)morpholine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxybenzyloxy)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The morpholine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Antidepressant Morpholine Derivatives

Indeloxazine Hydrochloride (YM-08054-1)

- Structure : 2-[(inden-7-yloxy)methyl]morpholine hydrochloride .

- Therapeutic Use: Anti-anoxic agent, improving cognitive impairment in rats under anoxic stress .

- Key Difference: Unlike viloxazine, indeloxazine exhibits anti-anoxic activity by enhancing cerebral metabolism rather than acting as a vasodilator or central depressant .

- Molecular Weight : 291.77 g/mol (vs. 273.76 g/mol for viloxazine) .

Lubazodone Hydrochloride

- Structure : (S)-2-[[(7-fluoro-4-indanyl)oxy]methyl]morpholine hydrochloride .

- Therapeutic Use : Dual-action antidepressant (SSRI and 5-HT2A antagonist) .

- Key Difference : Lubazodone combines serotonin reuptake inhibition with 5-HT2A receptor antagonism, offering a broader mechanism than viloxazine’s selective NRI activity .

YM-08054-1 Derivatives

Antioxidant and Neuroprotective Morpholine Derivatives

(E)-4-(3-(4-((2-(3-Fluoropyridin-2-yl)vinyl)sulfonyl)phenoxy)propyl)morpholine Hydrochloride

- Structure : Extended sulfonyl and fluoropyridinyl substituents .

- Therapeutic Use : Investigated for Parkinson’s disease due to KEAP1 cysteine residue modification , enhancing antioxidant NRF2 pathway activation .

- Key Difference : Unlike viloxazine, this compound targets oxidative stress pathways, showing anti-inflammatory and neuroprotective effects in preclinical models .

Structural Analogs with Modified Substituents

2-Ethyl-2-(trifluoromethyl)morpholine Hydrochloride

4-Benzylmorpholine-2-carboxylic Acid Hydrochloride

Comparative Data Table

Key Research Findings and Distinctions

- Viloxazine vs. Indeloxazine: Viloxazine lacks anti-anoxic activity, whereas indeloxazine prolongs survival in anoxia models .

- Viloxazine vs. Lubazodone : Lubazodone’s dual mechanism (SSRI + 5-HT2A antagonism) may reduce side effects like insomnia compared to viloxazine’s NRI-focused action .

- Structural Modifications : Trifluoromethyl or sulfonyl groups (e.g., ) alter solubility and target engagement but require further clinical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.